molecular formula C15H17NOS2 B3690528 3-isobutyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-isobutyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3690528
M. Wt: 291.4 g/mol
InChI Key: MXROCRZAZQZQBU-JYRVWZFOSA-N
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Description

3-Isobutyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with an isobutyl group at the N3 position and a 4-methylbenzylidene moiety at the C5 position. Rhodanine derivatives are renowned for their diverse biological activities, including kinase inhibition, antimicrobial effects, and photosynthesis inhibition . The compound’s structure (molecular formula: C₁₆H₁₈N₂OS₂) features a conjugated system formed by the benzylidene group, which is critical for electronic interactions and biological efficacy .

Properties

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c1-10(2)9-16-14(17)13(19-15(16)18)8-12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXROCRZAZQZQBU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of isobutylamine, 4-methylbenzaldehyde, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-isobutyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazolidinone Core

The N3 substituent significantly influences lipophilicity and steric bulk:

  • 3-Isobutyl group : Enhances solubility compared to aromatic substituents (e.g., benzyl) due to its branched aliphatic nature .
  • 3-(2-Hydroxyethyl): Found in (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e), this group improves hydrogen-bonding capacity, contributing to its nanomolar DYRK1A inhibition (IC₅₀ = 0.028 µM) .
  • 3-Phenyl : Present in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, this group increases lipophilicity but may reduce metabolic stability .

Benzylidene Ring Modifications

The C5 benzylidene substituent dictates electronic properties and target affinity:

  • 4-Methyl : In the target compound, the electron-donating methyl group moderates lipophilicity (logP ~3.5 predicted) but lacks the strong electron-withdrawing effects seen in halogenated analogs .
  • 4-Chloro : (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits potent antialgal activity (IC₅₀ = 1.3 µM) due to increased lipophilicity and halogen bonding .
  • 4-Bromo : The bromo analog shows superior photosynthesis inhibition (IC₅₀ = 3.0 µM) in spinach chloroplasts, attributed to enhanced electron-withdrawing effects .
  • 4-Hydroxy: The 4-hydroxy derivative (3e) demonstrates exceptional kinase inhibition (IC₅₀ = 0.028 µM), likely due to hydrogen-bond donor capacity .

Physicochemical Properties

  • Lipophilicity : Measured via RP-HPLC, halogenated derivatives (Cl, Br) exhibit higher logP values (>4.0) compared to the target compound (predicted logP ~3.5) .
  • Crystallographic features : Intramolecular C-H···S interactions stabilize the Z-configuration in analogs like 3-allyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (dC-H···S = 2.55 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isobutyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-isobutyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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